![molecular formula C8H12N2 B158106 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole CAS No. 1837-49-6](/img/structure/B158106.png)
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole involves the condensation of acetoacetic esters with different aromatic aldehydes in the presence of methylamine . This results in the formation of cyclic β-keto esters .Molecular Structure Analysis
The molecular structure of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is represented by the formula C8H12N2 . The InChI code for this compound is 1S/C8H12N2/c1-10-6-9-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole has a molecular weight of 136.2 . It is a solid at room temperature . The compound has a density of 1.14g/cm3 and a boiling point of 305ºC at 760 mmHg .Scientific Research Applications
Immunomodulatory Agent
The benzimidazole derivative BMT-1 has been shown to act as an immunomodulatory agent by inhibiting the activity of H+/K±ATPases in activated T cells, leading to intracellular acidification and inhibition of T cell proliferation. This suggests that “1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole” could potentially have similar applications in modulating immune responses .
Antibacterial Agents
Benzimidazole compounds have been reported to possess potent antibacterial properties against various resistant organisms, including methicillin and vancomycin-resistant S. aureus. This indicates a potential application for “1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole” in developing new antibacterial agents .
Antifungal Agents
Novel benzofurans targeting fungal N-myristoyltransferase have been designed using a benzimidazole moiety as a core structure. This points towards another possible application of “1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole” in the synthesis of antifungal agents .
Pharmacological Profile
Benzimidazoles are known for their wide range of pharmacological profiles in biological and clinical studies. This broad application spectrum suggests that “1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole” may also be explored for various pharmacological uses .
Future Directions
Benzimidazole derivatives, including 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, have been the subject of extensive research due to their diverse biological and clinical applications . Future research may focus on further exploring these applications and developing new synthesis methods for these compounds .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, and antifungal effects .
Biochemical Pathways
Benzimidazole derivatives have been known to interfere with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound has a molecular weight of 1362, which suggests it may have good bioavailability .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .
properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-9-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFWOVHXQTYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446312 | |
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
CAS RN |
1837-49-6 | |
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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